molecular formula C17H14F4N4O B279789 5,7-bis(difluoromethyl)-N-(3,4-dimethylphenyl)pyrazolo[1,5-a]pyrimidine-2-carboxamide

5,7-bis(difluoromethyl)-N-(3,4-dimethylphenyl)pyrazolo[1,5-a]pyrimidine-2-carboxamide

Cat. No. B279789
M. Wt: 366.31 g/mol
InChI Key: YBSWVFMKJAXAPZ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

5,7-bis(difluoromethyl)-N-(3,4-dimethylphenyl)pyrazolo[1,5-a]pyrimidine-2-carboxamide is a chemical compound that has gained significant attention in the scientific community due to its potential applications in various fields, including medicine, agriculture, and material science.

Mechanism of Action

The mechanism of action of 5,7-bis(difluoromethyl)-N-(3,4-dimethylphenyl)pyrazolo[1,5-a]pyrimidine-2-carboxamide is not fully understood. However, studies have suggested that it may exert its antitumor activity by inhibiting the activity of certain enzymes involved in the growth and proliferation of cancer cells. It may also exhibit its anti-inflammatory and antiviral activities by modulating the immune response.
Biochemical and Physiological Effects:
Studies have shown that 5,7-bis(difluoromethyl)-N-(3,4-dimethylphenyl)pyrazolo[1,5-a]pyrimidine-2-carboxamide can induce cell death in various cancer cell lines. It has also been demonstrated to reduce the production of inflammatory cytokines and inhibit the replication of certain viruses. In addition, this compound has been shown to have low toxicity in normal cells and tissues.

Advantages and Limitations for Lab Experiments

One advantage of using 5,7-bis(difluoromethyl)-N-(3,4-dimethylphenyl)pyrazolo[1,5-a]pyrimidine-2-carboxamide in lab experiments is its broad range of potential applications in various scientific fields. However, one limitation is the lack of understanding of its mechanism of action, which makes it challenging to optimize its use in specific applications.

Future Directions

There are several future directions for the study of 5,7-bis(difluoromethyl)-N-(3,4-dimethylphenyl)pyrazolo[1,5-a]pyrimidine-2-carboxamide. One direction is to further investigate its mechanism of action to better understand its potential applications in medicine, agriculture, and material science. Another direction is to optimize its use in specific applications, such as developing new antitumor or antiviral drugs. Additionally, there is a need to investigate its potential toxicity in vivo and its environmental impact.

Synthesis Methods

The synthesis method of 5,7-bis(difluoromethyl)-N-(3,4-dimethylphenyl)pyrazolo[1,5-a]pyrimidine-2-carboxamide involves the reaction of 3,4-dimethylphenylhydrazine with 2,4,5-trifluorobenzoyl chloride to obtain 3,4-dimethylphenylhydrazine 2,4,5-trifluorobenzoate. The resulting compound is then reacted with 5,7-bis(difluoromethyl)pyrazolo[1,5-a]pyrimidine-2-carboxylic acid to obtain 5,7-bis(difluoromethyl)-N-(3,4-dimethylphenyl)pyrazolo[1,5-a]pyrimidine-2-carboxamide.

Scientific Research Applications

5,7-bis(difluoromethyl)-N-(3,4-dimethylphenyl)pyrazolo[1,5-a]pyrimidine-2-carboxamide has been extensively studied for its potential applications in various scientific fields. In medicine, this compound has been shown to exhibit antitumor, anti-inflammatory, and antiviral activities. In agriculture, it has been demonstrated to possess herbicidal and insecticidal properties. In material science, it has been investigated for its potential use in the development of organic semiconductors.

properties

Molecular Formula

C17H14F4N4O

Molecular Weight

366.31 g/mol

IUPAC Name

5,7-bis(difluoromethyl)-N-(3,4-dimethylphenyl)pyrazolo[1,5-a]pyrimidine-2-carboxamide

InChI

InChI=1S/C17H14F4N4O/c1-8-3-4-10(5-9(8)2)22-17(26)12-7-14-23-11(15(18)19)6-13(16(20)21)25(14)24-12/h3-7,15-16H,1-2H3,(H,22,26)

InChI Key

YBSWVFMKJAXAPZ-UHFFFAOYSA-N

SMILES

CC1=C(C=C(C=C1)NC(=O)C2=NN3C(=CC(=NC3=C2)C(F)F)C(F)F)C

Canonical SMILES

CC1=C(C=C(C=C1)NC(=O)C2=NN3C(=CC(=NC3=C2)C(F)F)C(F)F)C

Origin of Product

United States

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